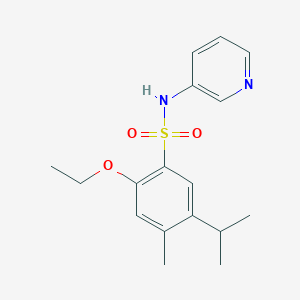
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide, also known as EPB or EPBS, is a sulfonamide compound that has been widely used in scientific research. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and inflammation. 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide also interacts with various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer progression. 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has also been shown to reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress. In addition, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects have been well-characterized in various cell and animal models. However, there are also limitations to using 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide in lab experiments. Its solubility and stability can be a challenge, and its effects can vary depending on the cell or animal model used.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide. One potential direction is to investigate its effects in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Another direction is to explore its potential as a diagnostic tool, as it has been shown to have imaging properties that could be useful in cancer diagnosis. Finally, further studies are needed to fully understand the mechanisms of action of 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide and its potential therapeutic effects in various diseases.
Synthesemethoden
The synthesis of 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of pyridine-3-sulfonamide with various reagents such as ethyl bromide, sodium hydride, and propan-2-ol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Molekularformel |
C17H22N2O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-16-9-13(4)15(12(2)3)10-17(16)23(20,21)19-14-7-6-8-18-11-14/h6-12,19H,5H2,1-4H3 |
InChI-Schlüssel |
WTABKXFXTAEFTF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



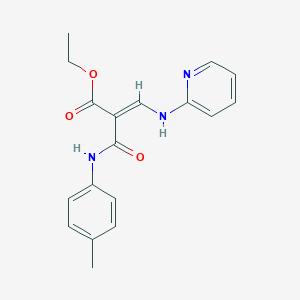
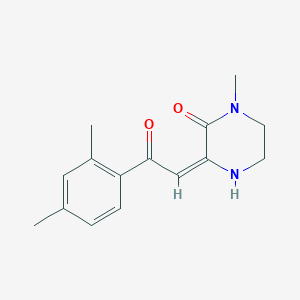
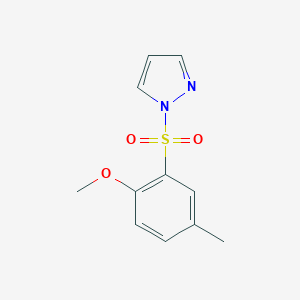
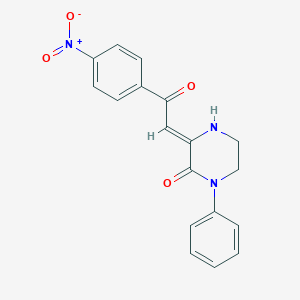
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
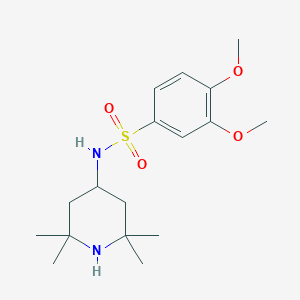

![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)
